molecular formula C6H9ClN2O3 B13585333 1-hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylicacidhydrochloride

1-hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylicacidhydrochloride

Cat. No.: B13585333
M. Wt: 192.60 g/mol
InChI Key: DSYPEHOLRYNJDB-UHFFFAOYSA-N
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Description

1-Hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride is a substituted imidazole derivative characterized by a hydroxyl group at position 1, methyl groups at positions 2 and 4, and a carboxylic acid group at position 5, with a hydrochloride salt (). Its molecular formula is C₇H₉ClN₂O₃, yielding a molecular weight of 204.61 g/mol (calculated from the formula). This compound is cataloged as a building block in synthetic chemistry, suggesting applications in pharmaceutical and materials research . The imidazole core and functional groups make it a versatile intermediate for further derivatization.

Properties

Molecular Formula

C6H9ClN2O3

Molecular Weight

192.60 g/mol

IUPAC Name

3-hydroxy-2,5-dimethylimidazole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H8N2O3.ClH/c1-3-5(6(9)10)8(11)4(2)7-3;/h11H,1-2H3,(H,9,10);1H

InChI Key

DSYPEHOLRYNJDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=N1)C)O)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylicacidhydrochloride typically involves the cyclization of amido-nitriles under mild conditions. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are optimized to include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods are designed to be scalable and cost-effective, making the compound accessible for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylicacidhydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

1-Hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylicacidhydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylicacidhydrochloride involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared with analogs based on substituent patterns, functional groups, and structural similarity scores derived from databases.

Structural Analogs with High Similarity

5-Amino-1H-imidazole-4-carboxamide Hydrochloride
  • Molecular Formula : C₄H₇ClN₄O
  • Molecular Weight : 170.58 g/mol
  • Key Features: Replaces the carboxylic acid with a carboxamide group and introduces an amino group at position 5.
  • Similarity Score : 0.98
1-Ethyl-1H-imidazole-5-carboxylic Acid
  • Molecular Formula : C₆H₈N₂O₂
  • Molecular Weight : 140.14 g/mol
  • Key Features : Substitutes the hydroxyl group with an ethyl group at position 1.
  • Similarity Score : 0.91
  • Implications : The ethyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Derivatives with Modified Functional Groups

Methyl 1H-Imidazole-5-carboxylate Hydrochloride
  • Molecular Formula : C₅H₇ClN₂O₂
  • Molecular Weight : 178.58 g/mol
  • Key Features : Esterifies the carboxylic acid to a methyl ester.
  • Similarity Score : 0.89
  • Implications : The ester group acts as a prodrug motif, improving oral bioavailability by masking the acidic moiety.
Ethyl 5-Amino-1H-imidazole-4-carboxylate Hydrochloride
  • Molecular Formula : C₆H₁₀ClN₃O₂
  • Molecular Weight : 191.62 g/mol
  • Key Features: Combines an ethyl ester at position 4 and an amino group at position 5.

Analogs with Substituent Variations

1-Methyl-4-Phenyl-1H-imidazole-5-carboxylic Acid
  • Molecular Formula : C₁₁H₁₀N₂O₂
  • Molecular Weight : 202.21 g/mol
  • Key Features : Replaces the hydroxyl and methyl groups with a phenyl ring at position 4.
  • Source :
2-(1H-Imidazol-5-yl)acetic Acid Hydrochloride
  • Molecular Formula : C₅H₇ClN₂O₂
  • Molecular Weight : 162.58 g/mol
  • Key Features : Attaches an acetic acid side chain to the imidazole ring.
  • Similarity Score : 0.72

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score
1-Hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride C₇H₉ClN₂O₃ 204.61 1-OH, 2,4-diMe, 5-COOH, HCl
5-Amino-1H-imidazole-4-carboxamide hydrochloride C₄H₇ClN₄O 170.58 5-NH₂, 4-CONH₂, HCl 0.98
1-Ethyl-1H-imidazole-5-carboxylic acid C₆H₈N₂O₂ 140.14 1-Et, 5-COOH 0.91
Methyl 1H-imidazole-5-carboxylate hydrochloride C₅H₇ClN₂O₂ 178.58 5-COOMe, HCl 0.89
1-Methyl-4-phenyl-1H-imidazole-5-carboxylic acid C₁₁H₁₀N₂O₂ 202.21 1-Me, 4-Ph, 5-COOH

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